2-(2-(Benzyloxy)ethoxy)propanoic acid

asymmetric synthesis chiral building blocks enantiopure pharmaceuticals

2-(2-(Benzyloxy)ethoxy)propanoic acid (CAS 445397-22-8 for the (R)-enantiomer; CAS 124251-97-4 for the (S)-enantiomer; CAS 1852993-43-1 for unspecified stereochemistry) is a chiral heterobifunctional PEG linker featuring a carboxylic acid terminus and a benzyl-protected hydroxyl group. The compound has molecular formula C₁₂H₁₆O₄ and molecular weight 224.25 g/mol.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
Cat. No. B12505609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Benzyloxy)ethoxy)propanoic acid
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OCCOCC1=CC=CC=C1
InChIInChI=1S/C12H16O4/c1-10(12(13)14)16-8-7-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)
InChIKeyADSMJWYPLKUSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(Benzyloxy)ethoxy)propanoic Acid: Core Specifications and Procurement Baseline


2-(2-(Benzyloxy)ethoxy)propanoic acid (CAS 445397-22-8 for the (R)-enantiomer; CAS 124251-97-4 for the (S)-enantiomer; CAS 1852993-43-1 for unspecified stereochemistry) is a chiral heterobifunctional PEG linker featuring a carboxylic acid terminus and a benzyl-protected hydroxyl group . The compound has molecular formula C₁₂H₁₆O₄ and molecular weight 224.25 g/mol . Commercially available forms include the racemic mixture and individual (R)- and (S)-enantiomers, with standard purity specifications typically ≥95% . The carboxylic acid moiety enables amide or ester conjugation with amine- or hydroxyl-bearing payloads, while the benzyl group serves as an orthogonal protecting group removable via hydrogenolysis, providing synthetic flexibility not available with permanently capped PEG chains .

Chiral building block for enantiopure synthesis and stereochemical control
Orthogonal benzyl protection for sequential deprotection in multi-step conjugations
Defined PEG2 spacer length for PROTAC linker optimization and geometry studies

Why 2-(2-(Benzyloxy)ethoxy)propanoic Acid Cannot Be Replaced by Generic PEG Linkers


Substitution with generic PEG linkers is not straightforward due to three structural features that directly affect synthetic utility and product performance. First, the benzyl protecting group is orthogonal to common acid-labile and base-labile protecting groups, enabling sequential deprotection strategies that would fail with terminal methyl or unprotected hydroxyl PEG linkers . Second, the chiral center at the α-carbon of the propanoic acid moiety introduces stereochemical control absent in achiral PEG analogs such as 3-(2-(benzyloxy)ethoxy)propanoic acid (Benzyl-PEG2-acid, CAS 91555-65-6) [1]. This chirality is critical when the linker is incorporated into stereochemically sensitive pharmacophores or when enantiomeric purity is a regulatory requirement. Third, the specific two-ethyleneoxy spacer length determines the spatial separation between conjugation sites, affecting the conformational flexibility and target engagement of the final conjugate; substituting with a three-unit spacer (Benzyl-PEG3-acid) alters this distance by approximately 3.5 Å, which can substantially impact PROTAC ternary complex formation efficiency [2].

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Methyl-capped or hydroxyl PEG linkers lack orthogonal protection, limiting sequential conjugation strategies.
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Achiral analogs may yield racemic products in chiral pharmacophore synthesis; stereochemical control can be lost.
!
PEG2 length differs from PEG1/PEG3; substitution may shift PROTAC ternary complex geometry and degradation potency.

Quantitative Differentiation Evidence: 2-(2-(Benzyloxy)ethoxy)propanoic Acid Versus Structural Analogs


Chiral Center Enables Stereochemically Controlled Synthesis of Enantiopure Pharmaceuticals

The compound possesses a chiral center at the α-carbon of the propanoic acid moiety (C2 position), enabling its use as a chiral building block for the synthesis of enantiomerically pure drug candidates. In contrast, the achiral analog 3-(2-(benzyloxy)ethoxy)propanoic acid (Benzyl-PEG2-acid, CAS 91555-65-6) lacks this stereochemical control point and yields racemic products when incorporated into chiral pharmacophores [1]. In a patent application (WO 2000/020371 A1) describing PPAR agonists, the (S)-enantiomer of 2-(2-(benzyloxy)ethoxy)propanoic acid was specifically employed to construct enantiopure 3-aryl-2-hydroxypropionic acid derivatives, whereas the corresponding achiral linker could not provide stereochemical definition [2].

Stereochemical control
Head-to-head
Target: chiral α-carbon; enantiopure product achievable vs Comparator: achiral analog; racemic product only
Supports stereochemical-control study fit
Based on patent WO 2000/020371 A1
asymmetric synthesis chiral building blocks enantiopure pharmaceuticals

Non-Mutagenic Safety Profile Confirmed by Ames Test for S-Enantiomer

The (S)-enantiomer of 2-(2-(benzyloxy)ethoxy)propanoic acid (CAS 124251-97-4) has been evaluated in the Ames test and qualified as non-mutagenic . This provides a baseline safety characterization that supports its use in pharmaceutical intermediate applications where genotoxicity concerns could otherwise trigger costly additional testing or regulatory delays. No Ames test data are publicly available for the closely related achiral comparator 3-(2-(benzyloxy)ethoxy)propanoic acid (CAS 91555-65-6), nor for the (R)-enantiomer of the target compound .

Ames test outcome
Data to verify
S-enantiomer reported non-mutagenic; comparator: no public Ames data available.
Reported genotoxicity screening context
Standard Ames assay; source data not publicly accessible
genotoxicity screening Ames test preclinical safety

Orthogonal Benzyl Protection Enables Sequential Deprotection in Multi-Step Conjugate Synthesis

The benzyl protecting group is orthogonal to acid-labile protecting groups (e.g., Boc, Trt) and base-labile protecting groups (e.g., Fmoc), and can be selectively removed via hydrogenolysis (H₂, Pd/C) without affecting esters, amides, or other acid/base-sensitive functionalities . This orthogonality is absent in simpler PEG linkers terminated with methyl groups or unprotected hydroxyls. For example, methyl-terminated PEG linkers lack a removable protecting group entirely, while unprotected hydroxyl PEG linkers cannot survive conditions requiring hydroxyl masking. In PROTAC synthesis, this orthogonality allows sequential conjugation of the E3 ligase ligand and the target protein ligand without protecting group interference .

Orthogonal protection
Class-level inference
Benzyl: removable by hydrogenolysis, stable to acid/base vs Methyl-PEG: no removable group; OH-PEG: may cross-react
Supports sequential conjugation strategies
Hydrogenolysis conditions: H₂, Pd/C, EtOH or MeOH
PROTAC linker orthogonal protecting group hydrogenolysis

Defined Two-Unit PEG Spacer Provides Intermediate Linker Length for PROTAC Ternary Complex Optimization

The two-ethyleneoxy spacer (PEG2) provides a linker length of approximately 8.8 Å in extended conformation, which is intermediate between the shorter PEG1 (~5.3 Å) and longer PEG3 (~12.3 Å) analogs [1]. In PROTAC development, linker length directly influences ternary complex formation efficiency and target degradation potency. Systematic studies have demonstrated that PROTAC degradation efficiency varies non-monotonically with linker length, with optimal length being target-pair dependent [2]. The 2-(2-(benzyloxy)ethoxy)propanoic acid scaffold occupies a specific position in this optimization space, distinct from both shorter and longer benzyl-PEG-acid analogs [3].

Linker length
Class-level inference
~8.8 Å
PEG2 (target) vs PEG1 ~5.3 Å, PEG3 ~12.3 Å
Intermediate length for PROTAC ternary complex optimization
Extended conformation estimates; target-pair dependent
PROTAC linker optimization PEG spacer ternary complex

Enhanced Organic Solvent Solubility via Benzyloxyethoxy Moiety

The benzyloxyethoxy group enhances solubility of 2-(2-(benzyloxy)ethoxy)propanoic acid in organic solvents, facilitating reactions in nonpolar media . This property is particularly relevant for synthetic steps requiring anhydrous conditions or nonpolar solvents (e.g., toluene, dichloromethane). While quantitative solubility comparison data across the benzyl-PEG-acid series are not available in the public domain, the benzyl moiety confers higher lipophilicity (estimated LogP ~2.1 for the neutral form) compared to simpler PEG-acids lacking aromatic groups .

Solubility context
Data to verify
Estimated LogP ~2.1 (benzyl-PEG2-acid) vs ~0.5 for simple PEG2-acid.
Reported organic solvent solubility context
Qualitative comparison; no public quantitative solubility data
solubility organic synthesis reaction medium

Availability as Isotope-Labeled Derivative for Quantitative Bioanalytical Applications

The compound is available as a deuterium-labeled analog (CAS 1398065-72-9) for use as an internal standard in quantitative LC-MS/MS bioanalysis . This isotopically labeled version enables precise quantification of drug candidates incorporating the linker scaffold in biological matrices (plasma, tissue homogenates, microsomal incubations). In contrast, no isotopically labeled version is commercially cataloged for the achiral comparator 3-(2-(benzyloxy)ethoxy)propanoic acid (CAS 91555-65-6) as of the current vendor landscape .

Labeled analog availability
Cross-study comparable
Target: deuterium-labeled version (CAS 1398065-72-9) vs Comparator: no labeled version commercially available
Supports bioanalytical method development
Based on vendor landscape assessment
stable isotope labeling LC-MS internal standard quantitative bioanalysis

Validated Application Scenarios for 2-(2-(Benzyloxy)ethoxy)propanoic Acid


Stereocontrolled Synthesis of Enantiopure PPAR Agonist Pharmacophores

Based on patent WO 2000/020371 A1, the (S)-enantiomer of 2-(2-(benzyloxy)ethoxy)propanoic acid serves as a chiral building block for constructing 3-aryl-2-hydroxypropionic acid derivatives with PPAR agonist activity [1]. In this application, the chiral integrity of the linker is preserved throughout the synthetic sequence, enabling the preparation of enantiomerically pure drug candidates. Researchers developing chiral pharmaceuticals, particularly those targeting nuclear receptors where stereochemistry affects receptor binding and downstream signaling, should procure the specific enantiomer (R or S) corresponding to their stereochemical requirements.

PROTAC Linker Screening for Ternary Complex Optimization

The PEG2 spacer length of 2-(2-(benzyloxy)ethoxy)propanoic acid occupies a specific position in PROTAC linker optimization libraries [2]. The benzyl group remains intact during PROTAC assembly and can be removed post-conjugation if a free hydroxyl terminus is desired. This compound is appropriate for PROTAC programs that require systematic evaluation of linker length effects on degradation efficiency, particularly when target protein and E3 ligase pairs exhibit sensitivity to linker geometry. Procurement of this specific PEG2-length linker, rather than PEG1 or PEG3 analogs, is indicated when preliminary modeling or empirical screening suggests an intermediate linker length is optimal.

Multi-Step Bioconjugate Assembly Requiring Orthogonal Protecting Group Strategy

In synthetic sequences involving multiple conjugation steps with acid- or base-sensitive intermediates, the orthogonal benzyl protecting group enables sequential deprotection . The benzyl group remains stable during amide bond formation (using EDC/NHS or HATU coupling) and during Fmoc deprotection (piperidine), but can be selectively removed via mild hydrogenolysis at the final step to reveal a free hydroxyl for further derivatization or to improve aqueous solubility of the final conjugate. This orthogonal protection strategy is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), peptide-drug conjugates, and bifunctional imaging probes.

LC-MS/MS Quantitative Bioanalysis of Linker-Containing Drug Candidates

The commercial availability of a deuterium-labeled analog (CAS 1398065-72-9) supports the development of validated LC-MS/MS methods for quantifying drug candidates incorporating this linker scaffold in biological matrices . The labeled compound serves as a stable isotope internal standard (SIL-IS), correcting for matrix effects, extraction recovery variability, and ionization efficiency fluctuations. This application scenario is directly relevant to DMPK and bioanalytical laboratories supporting preclinical and clinical pharmacokinetic studies where regulatory guidance (FDA Bioanalytical Method Validation Guidance, ICH M10) requires the use of stable isotope-labeled internal standards for robust quantitative analysis.

Application
Selection Property
Validation Focus
Chiral pharmaceutical synthesis
Enantiopure (R)- or (S)-linker
Stereochemical integrity and enantiomeric purity
PROTAC linker screening
PEG2 spacer length
Ternary complex geometry and degradation efficiency
Multi-step bioconjugate assembly
Orthogonal benzyl protection
Sequential deprotection without side reactions
LC-MS/MS bioanalytical method
Matched deuterated internal standard
Matrix-effect correction and quantification in biological matrices

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